

Application Notes and Protocols for ADR-851 In Vivo Studies

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Compound of Interest

Compound Name: *Adr 851*

Cat. No.: *B049553*

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Disclaimer: The following information on ADR-851 is based on limited publicly available data. A comprehensive literature search yielded a single primary research abstract detailing an in vivo study. Due to the inability to access the full-text article, the experimental protocol provided is a generalized representation based on the available information and standard laboratory practices. Researchers should conduct their own dose-finding and toxicology studies before commencing efficacy experiments.

Introduction

ADR-851 is identified as a novel 5-HT₃ receptor antagonist. Its isomers, ADR-851R and ADR-851S, have been evaluated for their analgesic properties in rodent models.^[1] As a member of the 5-HT₃ receptor antagonist class, ADR-851 is presumed to exert its effects by blocking the action of serotonin (5-hydroxytryptamine) at 5-HT₃ receptors, which are ligand-gated ion channels. These receptors are located on peripheral and central neurons and are involved in various physiological processes, including pain perception and emesis.

Quantitative Data Summary

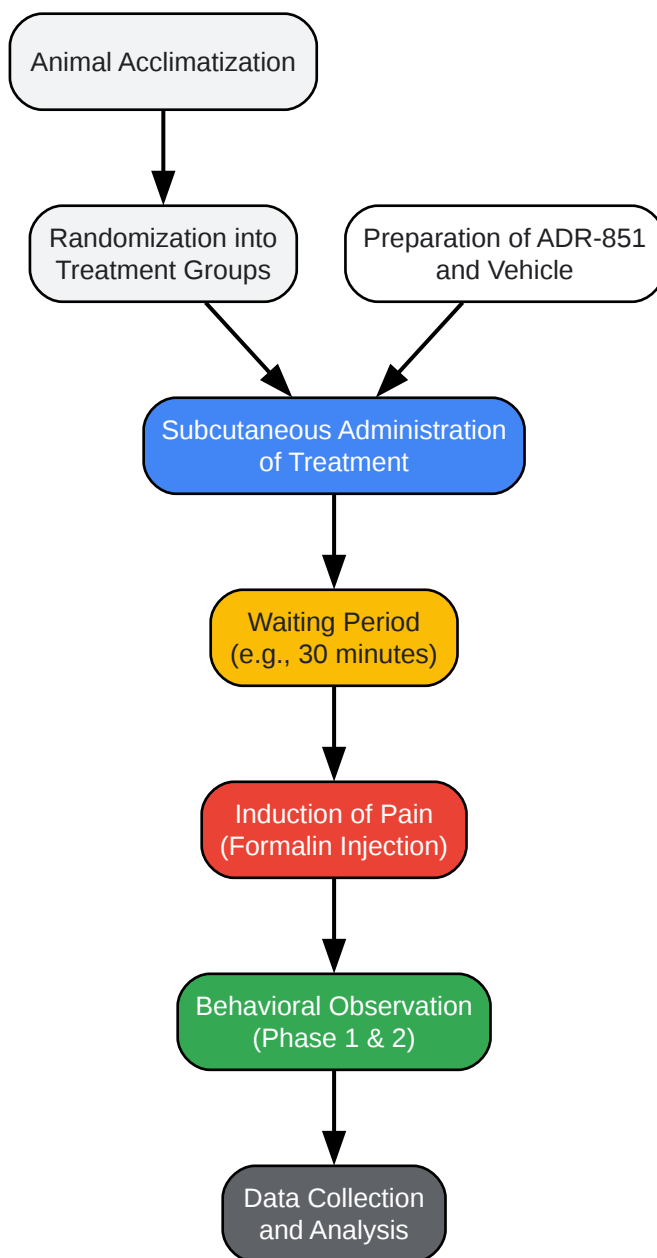
The only available in vivo data for ADR-851 comes from a study investigating its analgesic effects in a formalin-induced inflammatory pain model in rats. The effective doses for the R and S isomers are summarized below.

Compound	Animal Model	Route of Administration	Effective Dose Range	Notes
ADR-851R	Rat (formalin test)	Subcutaneous (s.c.)	3 and 10 mg/kg	Produced significant analgesia.
ADR-851S	Rat (formalin test)	Subcutaneous (s.c.)	1 mg/kg	Produced significant analgesia.

Data extracted from Sufka KJ, Giordano J. Eur J Pharmacol. 1991 Oct 29;204(1):117-9.[1]

Signaling Pathway

ADR-851, as a 5-HT₃ receptor antagonist, is expected to inhibit the downstream signaling cascade initiated by serotonin binding. This action prevents the opening of the ion channel, thereby blocking the influx of cations and subsequent neuronal depolarization.



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References

- 1. Zatosetron, a potent, selective, and long-acting 5HT3 receptor antagonist: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
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